molecular formula C13H25N B8772922 Cyclohexanamine, 4-(cyclohexylmethyl)- CAS No. 37621-85-5

Cyclohexanamine, 4-(cyclohexylmethyl)-

Cat. No.: B8772922
CAS No.: 37621-85-5
M. Wt: 195.34 g/mol
InChI Key: BHMDNHIWCXQHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine, 4-(cyclohexylmethyl)- (CAS: 1761-71-3; synonyms: 4,4′-methylenebis(cyclohexanamine), PACM) is a bicyclic aliphatic amine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol. Its structure consists of two cyclohexylamine moieties linked by a methylene bridge, yielding three geometric isomers: trans-trans, cis-cis, and cis-trans . This compound is industrially significant, particularly in polymer production (e.g., epoxy resins) due to its dual primary amine functionalities, which enhance cross-linking efficiency.

Properties

CAS No.

37621-85-5

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

4-(cyclohexylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H25N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-13H,1-10,14H2

InChI Key

BHMDNHIWCXQHCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCC(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

4-(Aminomethyl)cyclohexanamine (CAS: 13338-82-4)

  • Molecular Formula : C₇H₁₆N₂
  • Molecular Weight : 128.22 g/mol
  • Key Differences: Lacks the methylene bridge, featuring a single cyclohexane ring with an aminomethyl substituent. Exists as cis- and trans-isomers.
  • Applications : Intermediate in pharmaceutical synthesis; lower steric hindrance compared to PACM .

4-(Trifluoromethyl)cyclohexylamine (CAS: 58665-70-6)

  • Molecular Formula : C₇H₁₂F₃N
  • Molecular Weight : 167.18 g/mol
  • Key Differences : Trifluoromethyl group introduces strong electronegativity, altering solubility and reactivity. Predominantly trans-configured.
  • Applications : Fluorinated building block in agrochemicals and drug discovery .

N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine

  • Molecular Formula : C₁₄H₂₂N₂O
  • Synthesis: Produced via reaction of 2-(cyclohexylamino)propan-1-ol with pyridin-2-ol derivatives; purified via silica gel chromatography (43% yield) .

Physicochemical Properties

Compound Boiling Point (°C) LogP Water Solubility (mg/L) Key Functional Groups
PACM Not reported 2.1 Low (<100) Dual primary amines
4-(Aminomethyl)cyclohexanamine 220–225 0.9 Moderate (~500) Single primary amine
4-(Trifluoromethyl)cyclohexylamine 150–155 1.8 Low (<100) Trifluoromethyl, primary amine

Notes:

  • PACM’s higher LogP (2.1) suggests greater lipophilicity, favoring membrane permeability in biological systems .
  • The trifluoromethyl group in 58665-70-6 significantly reduces water solubility due to hydrophobicity .

Pharmacological and Toxicological Profiles

PACM

  • Toxicity: Acute oral LD₅₀ (rat): 1,200 mg/kg . Skin sensitization: Positive in murine local lymph node assays . Genotoxicity: Negative in Ames tests; structural analogue 6864-37-5 showed clastogenicity at high doses .

4-(Aminomethyl)cyclohexanamine

N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine

  • Applications : Candidate for CNS-targeting drugs due to trifluoromethyl-enhanced blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.